molecular formula C16H10BrNOS B3037660 (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone CAS No. 52421-62-2

(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone

Cat. No.: B3037660
CAS No.: 52421-62-2
M. Wt: 344.2 g/mol
InChI Key: CLVWADSICSDSDL-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is a thiazole-containing aromatic ketone characterized by a central 1,3-thiazole ring substituted with a phenyl group at position 2 and a 4-bromophenylmethanone moiety at position 3. This scaffold is notable for its structural rigidity and electronic properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine atom at the para position of the phenyl ring enhances lipophilicity and influences intermolecular interactions, such as halogen bonding, which can modulate biological activity or crystallinity .

The compound is synthesized via condensation reactions, as exemplified by Schiff base derivatives derived from 2-amino-4’-bromo benzophenone (e.g., BCBAPM, BHBAPM, and BTBAPM), which involve reactions with aldehydes like salicylaldehyde or substituted benzaldehydes . These synthetic pathways highlight the versatility of the core structure for functionalization.

Properties

IUPAC Name

(4-bromophenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNOS/c17-13-8-6-11(7-9-13)15(19)14-10-18-16(20-14)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVWADSICSDSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246200
Record name (4-Bromophenyl)(2-phenyl-5-thiazolyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52421-62-2
Record name (4-Bromophenyl)(2-phenyl-5-thiazolyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52421-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(2-phenyl-5-thiazolyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2-phenyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Reference
(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone Parent structure Not reported Reference compound
(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone 2-chloroanilino substitution on thiazole 393.70 Potential kinase inhibition
(5Z)-2-(4-Bromophenyl)-5-(2-(hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Hexyloxy-benzylidene fused triazol-thiazole 484.41 Enhanced solubility via alkoxy chain
(5Z)-3-(4-Bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidinone core with chlorophenyl Not reported Antimicrobial, antioxidant
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone Thienopyridine fused system Not reported Fluorinated bioisostere

Substituent Impact on Physicochemical Properties

  • Halogenation: Bromine at the para position (parent compound) increases molecular weight and lipophilicity compared to non-halogenated analogues. Chlorine substitution (e.g., 2-chloroanilino in ) further enhances these properties and may improve target binding via halogen bonds.
  • Alkoxy Chains: The hexyloxy group in improves solubility in non-polar environments, which is critical for bioavailability.

Biological Activity

The compound (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, supported by case studies and detailed research findings.

Chemical Structure

The chemical structure of (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone can be represented as follows:

C15H12BrN1OS\text{C}_{15}\text{H}_{12}\text{BrN}_1\text{OS}

This structure features a bromophenyl group attached to a thiazole ring, which is known for its diverse biological properties.

Research indicates that compounds with thiazole moieties often exhibit anticancer properties through various mechanisms, including:

  • Inhibition of cell proliferation : Studies have shown that thiazole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Targeting specific pathways : For instance, the compound may interact with tubulin or other cellular targets to disrupt mitotic processes.

Case Studies

  • Study on Cell Lines : A study evaluated the cytotoxic effects of several thiazole derivatives, including (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone, against various cancer cell lines such as COLO205 and H460. The results indicated significant antiproliferative activity with IC50 values indicating effective concentrations for inhibiting 50% of cell growth (e.g., IC50 = 0.32 μM for some derivatives) .
  • Molecular Docking Studies : Molecular docking studies have been employed to elucidate the binding interactions between this compound and key proteins involved in cancer progression. These studies suggest that the compound may bind effectively to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization .

Overview

The antimicrobial potential of (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone has also been investigated, showing promising results against both bacterial and fungal strains.

Research Findings

  • Bacterial Inhibition : The compound exhibited effective antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Fungal Activity : The antifungal properties were assessed against Candida albicans, showing MIC values indicating moderate activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications in substituents on the phenyl rings can significantly influence their potency:

SubstituentEffect on Activity
BromineEnhances antibacterial properties
MethylMay reduce activity depending on position
HydroxylTypically increases inhibitory action

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via condensation reactions between 4-bromobenzoyl chloride and 2-phenyl-1,3-thiazol-5-yl derivatives. Key factors include temperature control (e.g., 80–100°C for cyclization) and catalyst selection (e.g., POCl₃ for dehydration steps). For instance, analogous thiazole-containing compounds achieved yields of 70–85% under reflux in dry THF . Solvent polarity and stoichiometric ratios of intermediates (e.g., bromophenyl ketones to thiazole precursors) also critically impact purity .

Q. How can spectroscopic techniques (FT-IR, NMR, MS) be employed to confirm the structural integrity of this compound?

  • Answer :

  • FT-IR : Look for C=O stretching vibrations at ~1680–1700 cm⁻¹ (methanone group) and C-Br absorption near 550–600 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for bromophenyl and thiazole rings) and a carbonyl carbon at ~190–200 ppm .
  • MS : The molecular ion [M+H]⁺ should correspond to the molecular weight (e.g., m/z ≈ 370–380 for related derivatives) .

Advanced Research Questions

Q. What computational strategies (DFT, molecular docking) are suitable for predicting the reactivity or biological interactions of this compound?

  • Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, studies on similar thiazole derivatives revealed HOMO-LUMO gaps of 4.5–5.2 eV, correlating with stability . Molecular docking (e.g., AutoDock Vina) can simulate binding affinities to biological targets like enzymes, with scoring functions (<i>ΔG</i> values) validated against crystallographic data .

Q. How does X-ray crystallography resolve ambiguities in molecular conformation, and what structural insights are critical for functional studies?

  • Answer : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings (e.g., 15–25° for bromophenyl-thiazole planes), which influence π-π stacking and solubility. For example, a related triazole-thiazole hybrid showed a torsion angle of 18.5°, stabilizing intermolecular interactions . Packing diagrams further clarify hydrogen-bonding networks (e.g., C-H⋯N interactions at 2.8–3.1 Å) .

Q. What experimental designs address contradictions in biological activity data for thiazole-bromophenyl hybrids?

  • Answer : Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxicity) often arise from assay variability. Solutions include:

  • Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) .
  • Control for photodegradation : Shield light-sensitive compounds during incubation .
  • Validate target engagement : Combine enzyme inhibition assays (e.g., COX-2) with cellular thermal shift assays (CETSA) .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/FeaturesReference
FT-IRC=O (1685 cm⁻¹), C-Br (580 cm⁻¹)
¹H NMR (500 MHz)δ 7.8–8.0 (thiazole H), δ 7.4–7.6 (Ar-H)
ESI-MS[M+H]⁺ = 372.2 (calculated for C₁₆H₁₀BrN₂OS)

Table 2 : Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization
CatalystPOCl₃ (1.2 equiv.)Reduces side products
SolventDry THF or DCMEnhances solubility

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
Reactant of Route 2
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(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone

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